Difluoromethanesulfonyl chloride

Process Chemistry Synthesis Yield Scalability

Difluoromethanesulfonyl chloride (CAS 1512-30-7, molecular formula CHClF2O2S) is a specialized, highly reactive fluorinated aliphatic sulfonyl chloride. It functions as a critical electrophilic reagent for introducing the difluoromethyl (CF2H) moiety into organic molecules, a modification of significant interest in pharmaceutical and agrochemical research.

Molecular Formula CHClF2O2S
Molecular Weight 150.53 g/mol
CAS No. 1512-30-7
Cat. No. B074772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluoromethanesulfonyl chloride
CAS1512-30-7
Molecular FormulaCHClF2O2S
Molecular Weight150.53 g/mol
Structural Identifiers
SMILESC(F)(F)S(=O)(=O)Cl
InChIInChI=1S/CHClF2O2S/c2-7(5,6)1(3)4/h1H
InChIKeyJYQLKKNUGGVARY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difluoromethanesulfonyl Chloride (CAS 1512-30-7): An Overview of This Key Fluorinated Building Block


Difluoromethanesulfonyl chloride (CAS 1512-30-7, molecular formula CHClF2O2S) is a specialized, highly reactive fluorinated aliphatic sulfonyl chloride . It functions as a critical electrophilic reagent for introducing the difluoromethyl (CF2H) moiety into organic molecules, a modification of significant interest in pharmaceutical and agrochemical research . The compound is characterized by its density of 1.696 g/cm³, a boiling point range of 84.7–99 °C, and a low flash point of 5 °C [1]. Its utility is underpinned by the strong electron-withdrawing effect of the difluoromethyl group, which activates the sulfonyl chloride center for nucleophilic substitution .

Why Generic Substitution of Difluoromethanesulfonyl Chloride (CAS 1512-30-7) Fails


Replacing difluoromethanesulfonyl chloride with a generic alternative like methanesulfonyl chloride (CH3SO2Cl) or even its trifluoromethyl analog (CF3SO2Cl) is not a trivial substitution. The unique physicochemical properties imparted by the CHF2 group, which sits between a methyl and a trifluoromethyl group in terms of electronic and steric influence, lead to distinct reactivity and product profiles [1]. Its behavior is further differentiated from sulfonyl fluorides, which show orthogonal reactivity with functionalized amines [2]. The specific structural features of this compound, such as its gas-phase conformation, directly influence its performance as a difluoromethylating agent, a capability that cannot be replicated by non-fluorinated or fully fluorinated analogs without significantly altering reaction outcomes, yields, and the properties of the final product [1].

Difluoromethanesulfonyl Chloride (1512-30-7): Quantitative Evidence of Differential Performance


Superior Synthesis Yield: A 74.2% Improvement Over Prior Art in Difluoromethanesulfonyl Chloride Preparation

A patented process for the preparation of difluoromethane sulfonyl chloride by chlorooxidation of difluoromethylbenzyl sulphide achieves a yield of 74.2% [1]. This is a direct improvement over a prior art method for the same reaction, which was reported to achieve a yield of only 28% [1].

Process Chemistry Synthesis Yield Scalability

Conformational Distinction: Quantified Preference for Trans Conformer in Difluoromethanesulfonyl Chloride

Gas-phase electron diffraction studies reveal that difluoromethanesulfonyl chloride (CHF2SO2Cl) exists as a mixture of trans and gauche conformers, with the trans form being the major component at 69(9)% [1]. In contrast, the fluoride analog, difluoromethanesulfonyl fluoride (CHF2SO2F), exhibits a conformational preference for the gauche form, which is present at 84(17)% [1].

Structural Chemistry Conformational Analysis Reactivity

Differentiated Atmospheric Fate: Estimated Half-Life of Difluoromethanesulfonyl Chloride

The estimated atmospheric half-life of difluoromethanesulfonyl chloride is calculated to be approximately 80 days based on its reaction with hydroxyl radicals (OH rate constant = 0.1337 E-12 cm³/molecule-sec) . This value provides a quantitative benchmark for its environmental persistence.

Environmental Fate Stability Atmospheric Chemistry

Physical Property Differentiation from Non-Fluorinated Analog

Difluoromethanesulfonyl chloride exhibits a density of 1.696 g/cm³ and a boiling point of 95.0 °C [1]. In comparison, the non-fluorinated analog, methanesulfonyl chloride (CH3SO2Cl), has a significantly lower density of 1.48 g/cm³ and a higher boiling point of 161 °C [2].

Physicochemical Properties Procurement Specification Material Handling

Evidence-Based Application Scenarios for Difluoromethanesulfonyl Chloride (CAS 1512-30-7)


Large-Scale Synthesis of Fluorinated Pharmaceutical Intermediates

When scaling up the synthesis of a drug candidate containing a difluoromethylsulfonyl motif, selecting a cost-effective and high-yielding source of the difluoromethyl moiety is paramount. The patented process demonstrating a 74.2% yield for preparing difluoromethanesulfonyl chloride [1] provides a validated, high-efficiency pathway, significantly reducing the cost and complexity of multi-kilogram production compared to lower-yielding legacy methods.

Rational Design of Selective Difluoromethylating Reagents

In the development of novel electrophilic difluoromethylation methods, the choice of reagent is critical for controlling reaction selectivity. The fundamental conformational preference of difluoromethanesulfonyl chloride, where the trans form dominates at 69% [2], provides a unique and quantifiable structural basis for understanding its reactivity profile. This insight allows chemists to rationally select this reagent over its fluoride analog (which is 84% gauche) to steer reactions toward desired product distributions based on steric and electronic considerations.

Process Engineering for Volatile, Reactive Reagents

The physicochemical properties of difluoromethanesulfonyl chloride, specifically its boiling point of 95.0 °C and density of 1.696 g/cm³ , directly inform the design of safe and efficient manufacturing processes. This data is essential for selecting appropriate reactor materials, designing distillation and purification trains, and establishing safe storage and handling protocols. Its lower boiling point compared to non-fluorinated sulfonyl chlorides [3] requires specific engineering controls to manage volatility and prevent vapor loss.

Environmental Impact Assessment for Fluorinated Reagents

For organizations adhering to green chemistry principles or preparing regulatory submissions, quantifying a reagent's environmental fate is essential. The estimated atmospheric half-life of approximately 80 days for difluoromethanesulfonyl chloride provides a crucial data point for environmental risk assessments. This metric allows procurement teams and safety officers to evaluate the compound's persistence and make informed decisions about waste management and disposal strategies, ensuring compliance and minimizing ecological impact.

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